5-Hydroxy-2,7-dimethylquinoline

Monoamine Oxidase Neurochemistry Enzyme Inhibition

5-Hydroxy-2,7-dimethylquinoline (CAS 698982-05-7), also named 2,7-dimethylquinolin-5-ol, is a disubstituted hydroxyquinoline with a molecular formula of C₁₁H₁₁NO and a monoisotopic mass of 173.084 Da. The compound features a 5-OH group and methyl substituents at the 2- and 7-positions of the quinoline ring, distinguishing it from the more prevalent 8-hydroxyquinoline pharmacophore.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B12853909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2,7-dimethylquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC(=C2)C)O
InChIInChI=1S/C11H11NO/c1-7-5-10-9(11(13)6-7)4-3-8(2)12-10/h3-6,13H,1-2H3
InChIKeyXBVOVJYOBXVDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2,7-dimethylquinoline: A Strategic Hydroxyquinoline Scaffold for Redox and Metal-Complex Applications


5-Hydroxy-2,7-dimethylquinoline (CAS 698982-05-7), also named 2,7-dimethylquinolin-5-ol, is a disubstituted hydroxyquinoline with a molecular formula of C₁₁H₁₁NO and a monoisotopic mass of 173.084 Da . The compound features a 5-OH group and methyl substituents at the 2- and 7-positions of the quinoline ring, distinguishing it from the more prevalent 8-hydroxyquinoline pharmacophore [1]. Its structural configuration positions it as a versatile intermediate and ligand, with documented utility in electrochemical mechanistic studies and emerging bioactivity profiling [2].

Simplified non‑carboxylated redox model for mechanistic electrochemical studies
Weak MAO‑B inhibition baseline suitable for methyl‑substituted quinoline SAR screening
2,7‑Dimethyl‑5‑OH isomer distinct from 8‑hydroxyquinoline pharmacophore; enables substituent‑effect investigations

Why Generic Substitution Fails for 5-Hydroxy-2,7-dimethylquinoline: Positional Isomerism and Methyl Effects Matter


Assuming functional equivalence among hydroxyquinoline positional isomers (e.g., 5-hydroxyquinoline vs. 8-hydroxyquinoline) carries procurement risk. The 5-OH configuration inherently alters tautomeric equilibrium and acidity (pKₐ₁: 5.20 for the parent 5-hydroxyquinoline vs. ~5.0 for 8-hydroxyquinoline) . Furthermore, the specific 2,7-dimethyl substitution pattern on 5-Hydroxy-2,7-dimethylquinoline modulates both the steric environment around the hydroxyl group and the electronic properties of the heterocyclic ring, resulting in redox behavior that is mechanistically distinct from non-methylated or differently substituted analogs [1]. Substituting this compound with the more common 8-hydroxyquinoline or unsubstituted 5-hydroxyquinoline will not recapitulate its electrochemical oxidation pathway, potentially invalidating experimental results in redox-focused applications.

This Compound
5‑OH, 2,7‑dimethyl substitution shifts pKₐ and tautomer equilibrium; redox mechanism linked to methyl steric/electronic effects
Electrochemical pathway validated in aprotic media
Common Substitutes
8‑Hydroxyquinoline or unsubstituted 5‑hydroxyquinoline lack 2,7‑dimethyl pattern; pKₐ ~5.0 and oxidation route differ
May not recapitulate ECEC mechanism or MAO‑B engagement

Quantitative Differentiation Evidence for 5-Hydroxy-2,7-dimethylquinoline vs. Closest Analogs


MAO-B Inhibition: 5-Hydroxy-2,7-dimethylquinoline vs. Parent 5-Hydroxyquinoline

5-Hydroxy-2,7-dimethylquinoline demonstrates measurable but weak inhibition of recombinant human MAO-B, whereas the parent compound 5-hydroxyquinoline lacks documented MAO-B inhibitory activity in comparable assays. This indicates that the 2,7-dimethyl substitution introduces a level of MAO-B engagement absent in the unsubstituted scaffold [1] [2].

MAO‑B Inhibition
Cross‑study comparable
IC₅₀ 2.33 µM vs. no reported inhibition
Supports weak MAO‑B engagement baseline attributed to 2,7‑dimethyl substitution
Recombinant human MAO‑B; fluorescence assay 20 min
Monoamine Oxidase Neurochemistry Enzyme Inhibition

MAO-A Selectivity Window: Dimethyl vs. Carboxylic Acid-Substituted Hydroxyquinolines

A selectivity comparison between 5-Hydroxy-2,7-dimethylquinoline and a carboxylic acid-substituted hydroxyquinoline reference (CHEMBL2203918, IC₅₀ 666 nM on MAO-B) reveals a key divergence. The 2,7-dimethyl compound exhibits an MAO-B IC₅₀ of 2,330 nM and an MAO-A IC₅₀ of 22,500 nM, yielding an approximate 10-fold selectivity for MAO-B over MAO-A. In contrast, the carboxylic acid analog shows nearly complete selectivity (>150-fold), driven primarily by its substantially higher MAO-B potency, not by reduced MAO-A activity [1] [2].

MAO‑A/B Selectivity
Cross‑study comparable
~10‑fold (MAO‑B preferred) vs. >150‑fold for carboxylic acid analog
Balanced dual‑isoform scaffold; selectivity driven by potency, not MAO‑A inactivity
Recombinant MAO‑A/B; kynuramine assay
Monoamine Oxidase Isoform Selectivity Drug Discovery

Redox Mechanism Independence from Carboxylic Acid Substituents: Leveraging 5-Hydroxy-2,7-dimethylquinoline as a Simplified Electrochemical Model

Sokolová et al. (2015) explicitly demonstrated that the electrochemical oxidation mechanism of hydroxyquinolines is not influenced by the presence of a carboxylic acid group, by including 2,7-dimethyl-5-hydroxyquinoline (compound 6) as a non-carboxylic acid control. The oxidation of this compound proceeds via the same ECEC mechanism (two electrons, two protons per molecule in the presence of pyridine) as observed for the carboxylic acid-substituted hydroxyquinolines (compounds 1–4) [1]. This finding establishes 5-Hydroxy-2,7-dimethylquinoline as a structurally simpler, yet mechanistically representative, surrogate for studying hydroxyquinoline redox chemistry without the confounding variable of an additional acidic moiety.

Oxidation Mechanism
Direct head‑to‑head
ECEC; 2 e⁻ / 2 H⁺ (with pyridine) identical to carboxylated analogs
Mechanistically faithful non‑carboxylated surrogate for redox studies
Aprotic solvent; voltammetry, in situ UV‑vis/IR spectroelectrochemistry
Electrochemistry Spectroelectrochemistry Redox Mechanism

Lipophilicity-Driven Membrane Interaction: Predicted Advantage of 2,7-Dimethyl Substitution Over Unsubstituted 5-Hydroxyquinoline

The calculated partition coefficient (cLogP) for 5-Hydroxy-2,7-dimethylquinoline is approximately 2.5–2.8, representing a significant increase over the cLogP of ~1.5 for unsubstituted 5-hydroxyquinoline [1]. This ~1 log unit increase, driven by the two methyl groups, predicts enhanced passive membrane permeability and potentially improved cellular uptake, a critical parameter for intracellular target engagement. This class-level inference is supported by structure-activity relationship (SAR) findings from methylquinoline series, where methyl substitution consistently increases lipophilicity and correlates with improved membrane penetration in antimicrobial assays [2].

Predicted Lipophilicity
Class‑level inference
cLogP ≈ 2.5–2.8 (Δ +1.0–1.3 vs. unsubstituted 5‑hydroxyquinoline)
May suggest improved passive membrane permeability; data to verify experimentally
Fragment‑based calculation; supported by methylquinoline SAR trends
Lipophilicity Drug Design Membrane Permeability

High-Value Application Scenarios for 5-Hydroxy-2,7-dimethylquinoline Based on Quantitative Evidence


Electrochemical Sensor or Mechanistic Probe Development Utilizing Simplified Hydroxyquinoline Redox Chemistry

5-Hydroxy-2,7-dimethylquinoline is recommended as a non-carboxylated redox model compound for sensor development, based on Sokolová et al.'s direct demonstration that the core ECEC oxidation mechanism is independent of carboxylic acid substitution [1]. Researchers can leverage this compound to study hydroxyquinoline electrochemistry without the synthetic burden or pH-dependent solubility complications introduced by COOH groups, while remaining confident that findings are mechanistically transferable to more complex carboxylated derivatives.

MAO-B Chemical Probe Development Requiring Balanced Isoform Selectivity

With an MAO-B IC₅₀ of 2.33 µM and an approximate 10-fold selectivity window over MAO-A (IC₅₀ 22.5 µM), 5-Hydroxy-2,7-dimethylquinoline provides a well-characterized starting point for medicinal chemistry optimization of balanced dual MAO-A/B probes [1] [2]. This profile is distinct from highly selective MAO-B inhibitors (e.g., the carboxylic acid analog CHEMBL2203918 with >150-fold selectivity) and is appropriate for projects where moderate target engagement across both isoforms is desired.

Structure-Activity Relationship (SAR) Studies on Methyl-Substituted Quinoline Pharmacophores

The documented MAO-B activity of 5-Hydroxy-2,7-dimethylquinoline, coupled with the established class-level SAR linking methyl substitution to enhanced lipophilicity and membrane interaction, positions this compound as a key reference material for SAR libraries exploring the biological impact of quinoline methylation patterns [1] [2]. Procurement of this compound enables systematic comparison with 5-hydroxyquinoline, 8-hydroxyquinoline, and mono-methylated analogs to deconvolute the contributions of individual methyl groups to target binding and cellular permeability.

Application
Selection Property
Validation Focus
Electrochemical sensor / mechanistic probe development
Non‑carboxylated redox model
Replication of ECEC mechanism in carboxylated analogs
Balanced MAO‑A/B chemical probe development
Weak MAO‑B activity with ~10‑fold selectivity window
Isoform selectivity ratio vs. highly selective MAO‑B inhibitors
Methyl‑substituted quinoline SAR libraries
Defined MAO‑B activity and enhanced lipophilicity
Deconvolution of methyl group contributions to target binding and permeability
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